molecular formula C9H14N2O2 B13660738 N-boc-3-aminopyrrole CAS No. 465539-66-6

N-boc-3-aminopyrrole

Cat. No.: B13660738
CAS No.: 465539-66-6
M. Wt: 182.22 g/mol
InChI Key: WJFWBOPMLQVJOO-UHFFFAOYSA-N
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Description

N-boc-3-aminopyrrole is a chemical compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing nitrogen. The “N-boc” refers to the tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is significant in organic synthesis and medicinal chemistry due to its versatile reactivity and role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-boc-3-aminopyrrole can be synthesized through several methods. One common approach involves the protection of 3-aminopyrrole with the Boc group. This can be achieved by reacting 3-aminopyrrole with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is typically carried out at room temperature and yields the desired this compound in good to excellent yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to achieve efficient and high-yielding reactions. The use of solid acid catalysts, such as H-BEA zeolite, allows for continuous N-Boc protection of amines, enhancing productivity and reducing the need for additional workup steps .

Chemical Reactions Analysis

Types of Reactions: N-boc-3-aminopyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Cyclization Reactions: this compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for Boc deprotection.

    Cyclization Reactions: Cyclization can be achieved using various catalysts and reaction conditions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

N-boc-3-aminopyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-boc-3-aminopyrrole and its derivatives depends on the specific biological target and application. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can vary widely depending on the specific application and target .

Comparison with Similar Compounds

N-boc-3-aminopyrrole can be compared with other similar compounds, such as:

    N-boc-2-aminopyrrole: Similar in structure but with the amino group at the 2-position.

    N-acetyl-3-aminopyrrole: Another protected form of 3-aminopyrrole with an acetyl group instead of a Boc group.

    3-aminopyrrole: The unprotected form, which is more reactive and less stable compared to its Boc-protected counterpart.

Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

465539-66-6

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl 3-aminopyrrole-1-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h4-6H,10H2,1-3H3

InChI Key

WJFWBOPMLQVJOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC(=C1)N

Origin of Product

United States

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